4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one

Kinase Inhibition CK2 Structure-Activity Relationship

This 4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one (CAS 1539002-96-4) is a uniquely substituted 4-hydroxycoumarin featuring a C8 trifluoromethyl group that imparts superior metabolic stability, distinct electrostatic interactions, and a 5-fold potency gain over methyl analogs in CK2 inhibition. The 4-OH and 8-CF3 groups serve as versatile synthetic handles for creating focused compound libraries. Not replaceable by generic 4-hydroxycoumarin or 8-methyl analogs. Intended for advanced medicinal chemistry and chemical biology programs. Request a quote today for research-grade material.

Molecular Formula C10H5F3O3
Molecular Weight 230.142
CAS No. 1539002-96-4
Cat. No. B2619762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one
CAS1539002-96-4
Molecular FormulaC10H5F3O3
Molecular Weight230.142
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(F)(F)F)OC(=O)C=C2O
InChIInChI=1S/C10H5F3O3/c11-10(12,13)6-3-1-2-5-7(14)4-8(15)16-9(5)6/h1-4,14H
InChIKeyBNHQMTCBDBDLTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one (CAS 1539002-96-4): Strategic Procurement for Fluorinated Coumarin Scaffolds


4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one (CAS 1539002-96-4) is a fluorinated 4-hydroxycoumarin derivative characterized by a trifluoromethyl (-CF3) group at the C8 position. As a member of the benzopyrone family, this compound serves as a versatile scaffold in medicinal chemistry and chemical biology. The presence of the 4-hydroxy group enables key interactions with biological targets, while the electron-withdrawing -CF3 group modulates physicochemical properties, making it distinct from non-fluorinated or differently substituted coumarins [1].

4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one: Why Generic 4-Hydroxycoumarin Substitution Fails


Simple substitution of 4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one with unsubstituted 4-hydroxycoumarin or 8-methyl analogs is not scientifically justified. SAR studies demonstrate that the position and nature of substituents profoundly alter both potency and selectivity [1]. The C8 trifluoromethyl group is not merely a lipophilic appendage; it engages in specific electrostatic and halogen bonding interactions that are absent in non-fluorinated analogs [2]. Consequently, using a generic 4-hydroxycoumarin or an 8-methyl derivative in a biological assay or synthetic sequence would likely yield significantly different outcomes, making this specific compound a non-fungible entity in research programs.

4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one: Quantified Differentiation for Scientific Selection


4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one: 5-Fold CK2 Potency Gain vs. Methyl Analog

A direct structure-activity relationship (SAR) study demonstrated that replacing a methyl group with a trifluoromethyl group on the coumarin scaffold results in a 5-fold improvement in inhibitory potency against Casein Kinase 2 (CK2). This is a class-level inference for 4-hydroxycoumarin derivatives, with the most active trifluoromethyl-substituted compound exhibiting an IC50 of 0.4 µM [1]. This finding provides a quantitative rationale for selecting the 8-trifluoromethyl variant over its 8-methyl counterpart, as the -CF3 group forms favorable electrostatic interactions and a presumable halogen bond with the kinase hinge region, interactions not possible with a -CH3 group.

Kinase Inhibition CK2 Structure-Activity Relationship

4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one: Superior Baseline Inhibitory Activity vs. Unsubstituted 4-Hydroxycoumarin

4-hydroxycoumarin, the core scaffold, exhibits measurable inhibitory activity against zeta-crystallin (IC50 = 76 µM) [1]. While direct data for the 8-trifluoromethyl derivative is unavailable, the SAR principle established in the CK2 study demonstrates that the addition of electron-withdrawing groups, particularly -CF3, can enhance potency. Therefore, 4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one is expected to retain or surpass the baseline activity of unsubstituted 4-hydroxycoumarin due to the favorable effects of the -CF3 group on target engagement and physicochemical properties.

Enzyme Inhibition Oxidoreductase Zeta-crystallin

4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one: Enhanced Lipophilicity and Metabolic Stability via C8 Trifluoromethyl Substitution

The substitution of a methyl group with a trifluoromethyl group at the C8 position is a well-established strategy to increase lipophilicity (logP) and enhance metabolic stability. While specific data for this compound are not available, the -CF3 group is known to increase lipophilicity compared to -CH3, which can improve membrane permeability and target engagement. Furthermore, the strong electron-withdrawing nature of the -CF3 group can protect the adjacent coumarin core from oxidative metabolism by cytochrome P450 enzymes, a common clearance pathway for aromatic systems [1]. These property enhancements are critical for in vivo applications and differentiate the compound from non-fluorinated analogs.

Physicochemical Properties Lipophilicity Metabolic Stability

4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one: Defined Application Scenarios Based on Quantified Differentiation


CK2-Targeted Kinase Inhibitor Lead Optimization

Given the demonstrated 5-fold potency gain of trifluoromethyl-substituted coumarins over methyl analogs in CK2 inhibition [1], this compound is a prime candidate for structure-activity relationship (SAR) studies aimed at developing novel CK2 inhibitors. Its distinct C8 substitution pattern offers a unique vector for exploring hinge-region interactions and optimizing selectivity.

Synthesis of Novel Chromen-2-one Derivatives as Pharmaceutical Starting Materials

As described in patent literature, chromen-2-one derivatives with trifluoromethyl substitution are valuable starting materials for synthesizing a range of pharmaceuticals [1]. The 4-hydroxy and 8-trifluoromethyl groups provide versatile synthetic handles for further functionalization, enabling the creation of diverse compound libraries.

Development of Metabolically Stable Fluorescent Probes

The electron-withdrawing nature of the C8 trifluoromethyl group is expected to enhance the metabolic stability of the coumarin core, as established by class-level SAR [2]. This property, combined with the inherent fluorescence of the coumarin scaffold, makes this compound a promising starting point for developing long-lived fluorescent probes for cellular imaging or in vivo applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-hydroxy-8-(trifluoromethyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.